5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole
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Overview
Description
5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring, which consists of two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole typically involves the reaction of hydrazine derivatives with phenyl-substituted thiadiazole precursors. One common method includes the cyclization of hydrazine with phenylthiosemicarbazide under acidic conditions . The reaction is usually carried out in ethanol or methanol as solvents, with the addition of a catalytic amount of hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of eco-friendly solvents, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkylating agents, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced hydrazinyl derivatives.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
5-Phenyl-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the hydrazinyl group, resulting in different reactivity and applications.
2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole: Similar structure but with different substitution patterns, leading to variations in chemical behavior and biological activity.
Uniqueness: 5-Hydrazinyl-3-phenyl-1,2,4-thiadiazole is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
38379-75-8 |
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Molecular Formula |
C8H8N4S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(3-phenyl-1,2,4-thiadiazol-5-yl)hydrazine |
InChI |
InChI=1S/C8H8N4S/c9-11-8-10-7(12-13-8)6-4-2-1-3-5-6/h1-5H,9H2,(H,10,11,12) |
InChI Key |
ADTJCPOXCWPHLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)NN |
Origin of Product |
United States |
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